Methyl 3-oxooctanoate
CAS No.: 22348-95-4
Cat. No.: VC3765638
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22348-95-4 |
---|---|
Molecular Formula | C9H16O3 |
Molecular Weight | 172.22 g/mol |
IUPAC Name | methyl 3-oxooctanoate |
Standard InChI | InChI=1S/C9H16O3/c1-3-4-5-6-8(10)7-9(11)12-2/h3-7H2,1-2H3 |
Standard InChI Key | YKLCWZMIZHQGFV-UHFFFAOYSA-N |
SMILES | CCCCCC(=O)CC(=O)OC |
Canonical SMILES | CCCCCC(=O)CC(=O)OC |
Introduction
CHEMICAL PROPERTIES AND STRUCTURE
Basic Properties
Methyl 3-oxooctanoate is identified by its unique molecular structure and physical properties. This compound has a molecular formula of C9H16O3 and a molecular weight of 172.22 g/mol . The compound exists as an oily liquid under standard conditions and exhibits characteristic reactivity patterns associated with beta-keto esters.
Table 1: Basic Properties of Methyl 3-oxooctanoate
Property | Value |
---|---|
Molecular Formula | C9H16O3 |
Molecular Weight | 172.22 g/mol |
CAS Registry Number | 22348-95-4 |
Physical State | Oily liquid |
IUPAC Name | methyl 3-oxooctanoate |
Structural Characteristics
The structure of methyl 3-oxooctanoate features a carbonyl group (C=O) at the beta position relative to the ester functionality . This structural arrangement confers significant reactivity to the compound, particularly with respect to the alpha carbon, which becomes acidic due to the adjacent carbonyl groups. The linear alkyl chain extends from the beta-carbonyl group, contributing to the compound's lipophilic properties.
Identification Parameters
Several spectroscopic and analytical methods are employed for the identification and characterization of methyl 3-oxooctanoate. These include nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, mass spectrometry, and chromatographic techniques.
Table 2: Identification Parameters for Methyl 3-oxooctanoate
Parameter | Value/Description |
---|---|
InChI | InChI=1S/C9H16O3/c1-3-4-5-6-8(10)7-9(11)12-2/h3-7H2,1-2H3 |
InChIKey | YKLCWZMIZHQGFV-UHFFFAOYSA-N |
SMILES | CCCCCC(=O)CC(=O)OC |
European Community Number | 244-927-0 |
SYNTHESIS METHODS
Industrial Production Processes
Industrial synthesis of methyl 3-oxooctanoate typically involves the condensation of appropriate carboxylic acid derivatives with methyl acetoacetate under controlled conditions. According to patent literature, one efficient process involves the reaction of carboxylic acid chlorides with methyl acetoacetate in the presence of calcium, barium, or strontium compounds as catalysts .
Patent US5945559A describes a process that significantly improves the yield and purity of 3-oxocarboxylic acid esters, including methyl 3-oxooctanoate . This process involves:
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Reaction of methyl acetoacetate with a carboxylic acid chloride in the presence of a calcium, barium, or strontium compound
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Addition of methanol to enhance the yield
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Deacetylation reaction at specific temperature ranges (10-120°C for calcium compounds; 10-40°C for barium or strontium compounds)
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Purification through washing with dilute sulfuric acid to remove metal compounds
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Final purification through distillation or recrystallization
Laboratory Synthesis Routes
In laboratory settings, methyl 3-oxooctanoate can be synthesized through several routes, including:
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Claisen condensation between methyl acetate and methyl hexanoate
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Direct esterification of 3-oxooctanoic acid with methanol using acid catalysis
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Acylation of the enolate of methyl acetate with hexanoyl chloride
Purification Techniques
The purification of methyl 3-oxooctanoate typically involves a series of steps as described in patent literature :
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Washing with appropriate aqueous solutions (such as sodium hydrogencarbonate and sodium chloride solutions)
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Solvent removal under reduced pressure
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Distillation to obtain the pure compound
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In some cases, chromatographic methods for analytical grade purity
APPLICATIONS AND USES
Role as a Chemical Intermediate
Methyl 3-oxooctanoate serves as a valuable intermediate in organic synthesis due to its bifunctional nature, containing both ketone and ester groups. This chemical versatility allows it to participate in a wide range of transformations, making it an important building block in the synthesis of:
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Complex organic molecules
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Pharmaceutical intermediates
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Specialty chemicals
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Natural product analogs
Industrial Applications
In industrial contexts, methyl 3-oxooctanoate finds applications in multiple sectors as noted in patent literature :
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Production of ceramides used as humectants in cosmetic formulations
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Synthesis of biodegradable polymers
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Development of specialty chemicals
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Pharmaceutical and drug development
The patent literature specifically notes that 3-oxocarboxylic acid esters, including methyl 3-oxooctanoate, are "useful as intermediates in the synthesis of ceramides to be used as a humectant, biodegradable polymers, drugs, etc."
Research Applications
In research settings, methyl 3-oxooctanoate is utilized for:
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Studies on asymmetric reduction methods
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Investigation of enantioselective transformations
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Development of new synthetic methodologies
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Exploration of novel catalytic systems
RESEARCH FINDINGS AND SIGNIFICANCE
Synthetic Process Optimization
Recent research has focused on improving the synthetic routes to methyl 3-oxooctanoate and exploring its utility in various applications. According to patent literature, significant advances have been made in developing environmentally friendly and economically viable processes for the industrial production of this compound and related beta-keto esters .
The patent US5945559A highlights several key findings:
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The use of calcium, barium, or strontium compounds as catalysts significantly improves yields compared to traditional methods
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Addition of alcohols (particularly methanol) during the reaction process enhances conversion rates
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Optimization of reaction temperatures and conditions can lead to yields of 67-75%
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The developed process eliminates safety concerns and simplifies post-treatment procedures
Table 3: Yield Comparison with Different Reaction Conditions
Methyl acetoacetate (molar ratio) | Base | Base (molar ratio) | Addition of methanol | Yield (%) |
---|---|---|---|---|
2.0 | Ca(OH)₂ | 0.65 | yes | 75 |
6.0 | Ca(OH)₂ | 0.65 | yes | 68 |
8.0 | Ca(OH)₂ | 0.65 | yes | 67 |
2.0 | Ca(OH)₂ | 0.65 | no | 44 |
The data clearly demonstrates that the addition of methanol has a significant impact on the yield, increasing it from 44% to 75% under otherwise identical conditions .
Advantages of Modern Synthetic Methods
The patent literature emphasizes several advantages of the improved synthetic methods for methyl 3-oxooctanoate and related compounds :
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Higher purity of the final product
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Increased yields compared to traditional methods
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Elimination of troublesome post-treatment procedures
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Enhanced safety profile during the manufacturing process
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Economic viability for industrial-scale production
Future Research Directions
Future research on methyl 3-oxooctanoate is likely to focus on:
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Development of catalytic asymmetric transformations to access enantiomerically pure derivatives
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Exploration of its potential in the synthesis of bioactive compounds
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Investigation of sustainable and green chemistry approaches to its production
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Applications in emerging fields such as materials science and biomedical research
CHEMICAL REACTIVITY
Functional Group Reactivity
Methyl 3-oxooctanoate exhibits characteristic reactivity patterns associated with beta-keto esters:
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The alpha hydrogens are acidic due to the adjacent carbonyl groups, facilitating enolate formation
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The ketone group can undergo nucleophilic addition reactions
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The ester group is susceptible to hydrolysis, transesterification, and aminolysis
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The compound can participate in condensation reactions at the alpha position
Synthetic Transformations
Several important transformations of methyl 3-oxooctanoate include:
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Reduction of the ketone group to yield methyl 3-hydroxyoctanoate
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Decarboxylation to yield 2-octanone
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Aldol and Claisen condensations utilizing the acidic alpha position
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Hydrolysis to 3-oxooctanoic acid
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